Tert-butyl N-(2-acetyl-5-chlorophenyl)carbamate

Description

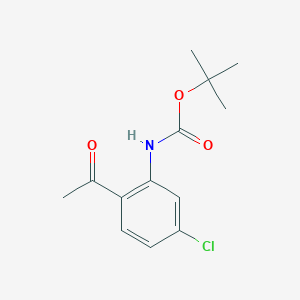

Tert-butyl N-(2-acetyl-5-chlorophenyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to an aromatic amine. The compound’s structure includes a 2-acetyl-5-chlorophenyl moiety, where the acetyl group at the ortho position and the chlorine atom at the para position relative to the carbamate functional group contribute to its unique electronic and steric properties. This compound is primarily utilized in medicinal chemistry and organic synthesis as a protected intermediate for amine-containing molecules, enabling controlled reactivity in multi-step syntheses .

Properties

Molecular Formula |

C13H16ClNO3 |

|---|---|

Molecular Weight |

269.72 g/mol |

IUPAC Name |

tert-butyl N-(2-acetyl-5-chlorophenyl)carbamate |

InChI |

InChI=1S/C13H16ClNO3/c1-8(16)10-6-5-9(14)7-11(10)15-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,15,17) |

InChI Key |

DUDIWVSKAFTUIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Cl)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-acetyl-5-chlorophenyl)carbamate typically involves the reaction of 2-acetyl-5-chloroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{2-acetyl-5-chloroaniline} + \text{tert-butyl chloroformate} \rightarrow \text{tert-butyl N-(2-acetyl-5-chlorophenyl)carbamate} + \text{HCl} ]

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-acetyl-5-chlorophenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl carbamates.

Scientific Research Applications

Tert-butyl N-(2-acetyl-5-chlorophenyl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in the body.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-acetyl-5-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl N-(2-acetyl-5-chlorophenyl)carbamate can be contextualized by comparing it to analogous tert-butyl carbamate derivatives. Below is a detailed analysis of key differences in substituent effects, synthetic yields, and applications.

Structural and Substituent Comparisons

- Steric Effects : Bulky substituents like bromine or thiazol rings (e.g., in 42e, 42j) may hinder access to the carbamate group, whereas the acetyl group in the target compound offers moderate steric hindrance .

Research Findings and Trends

- Substituent-Driven Reactivity : Electron-withdrawing groups (e.g., chloro, acetyl) reduce nucleophilicity of the aromatic amine but improve oxidative stability compared to electron-donating groups (e.g., methoxy, methyl) .

- Yield Optimization : Thiazol-containing derivatives synthesized via General Procedure B show wide yield variations (16–77%), emphasizing the need for substituent-specific reaction tuning .

- Biological Relevance: Thiazol and amino substituents correlate with higher bioactivity in kinase assays, whereas halogenated derivatives (e.g., 42e) are prioritized for PET tracer development .

Biological Activity

Tert-butyl N-(2-acetyl-5-chlorophenyl)carbamate is a synthetic organic compound that exhibits notable biological activity, particularly in the context of enzyme interactions and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, an acetyl group, and a chlorophenyl moiety, which contribute to its unique chemical reactivity. The presence of the carbamate functional group allows for covalent interactions with biological targets, making it relevant in medicinal chemistry as a potential prodrug.

Mechanisms of Biological Activity

-

Enzyme Interaction :

- Tert-butyl N-(2-acetyl-5-chlorophenyl)carbamate acts as a covalent modifier of enzymes and receptors. Its carbamate linkage facilitates interactions with active site residues, potentially modulating enzyme activity.

- Studies indicate that the compound can form stable linkages with amines, enhancing its utility in biochemical assays and therapeutic contexts.

-

Antiproliferative Effects :

- In vitro studies have demonstrated that this compound exhibits antiproliferative activity against various human cancer cell lines. For instance, it has shown effectiveness against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating strong activity (less than 10 µM) .

Case Studies and Experimental Data

-

In Vitro Studies :

Research has indicated that tert-butyl N-(2-acetyl-5-chlorophenyl)carbamate demonstrates significant inhibition of carbonic anhydrase (CA-II), which is crucial for various physiological processes. The compound's binding affinity was assessed through molecular docking studies, revealing multiple hydrogen bonding interactions with active site residues . -

Anticancer Activity :

A detailed assessment of its antiproliferative activity against five human tumor cell lines showed that the compound effectively inhibited cell growth, particularly in HeLa and MCF-7 cells . The results are summarized in the following table:

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| HeLa | <10 | Potent |

| MCF-7 | <10 | Potent |

| HCT-116 | Moderate | Moderate Activity |

| HepG-2 | Moderate | Moderate Activity |

| PC-3 | >10 | Weak Activity |

Comparative Analysis

To further understand the biological activity of tert-butyl N-(2-acetyl-5-chlorophenyl)carbamate, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Tert-butyl N-(2-acetyl-4-fluorophenyl)carbamate | Contains acetyl and fluorophenol groups | Fluorine substituent enhances reactivity |

| Tert-butyl N-(4-chlorophenyl)carbamate | Lacks acetyl group | Simpler structure with fewer reactive sites |

| Tert-butyl N-(4-bromophenyl)carbamate | Contains bromine instead of chlorine | Bromine's larger size may alter electronic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.